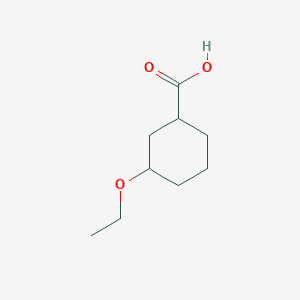

3-Ethoxycyclohexanecarboxylicacid

Description

Contextualization within Substituted Cyclohexanecarboxylic Acids Research

Substituted cyclohexanecarboxylic acids are a class of organic compounds that have garnered significant attention in medicinal chemistry and materials science. The cyclohexane (B81311) ring provides a versatile, three-dimensional scaffold that can be modified with various functional groups to influence biological activity and physical properties. Research has demonstrated the potential of these compounds in various therapeutic areas. For instance, derivatives of trans-4-substituted cyclohexanecarboxylic acid have been identified as potent antagonists for Very Late Antigen-4 (VLA-4), a target relevant to inflammatory diseases. nih.gov In another area, cyclohexanecarboxylic acid analogs have been investigated as inhibitors of Diacylglycerol Acyltransferase 1 (DGAT1), an enzyme implicated in obesity. nih.gov

The parent compound, cyclohexanecarboxylic acid, is a colorless oil prepared by the hydrogenation of benzoic acid and serves as a precursor in the industrial synthesis of caprolactam, a key component of Nylon-6. wikipedia.org The addition of substituents to this basic structure, as in 3-ethoxycyclohexanecarboxylic acid, allows for the fine-tuning of molecular properties. The alkyl-substituted versions, such as 4-alkyl substituted cyclohexanecarboxylic acids, are common research chemicals, highlighting the interest in this structural motif. tcichemicals.com While direct research on 3-ethoxycyclohexanecarboxylic acid is not extensively documented in publicly available literature, its structure places it firmly within this important class of molecules, suggesting its potential as a building block for creating complex and potentially bioactive molecules.

Importance of Ethoxy and Carboxylic Acid Functionalities in Organic Synthesis

The two functional groups of 3-ethoxycyclohexanecarboxylic acid, the ethoxy group and the carboxylic acid, are of fundamental importance in organic synthesis, each imparting distinct chemical properties and synthetic handles.

The carboxylic acid (-COOH) group is one of the most versatile functional groups in organic chemistry. numberanalytics.com Its acidity and ability to form hydrogen bonds are crucial for its role in both biological systems and synthetic applications. numberanalytics.comresearchgate.net Approximately 25% of all commercialized pharmaceuticals contain a carboxylic acid group. wiley-vch.de This prevalence is due to several factors:

Enhanced Solubility : The ability of the carboxylic acid to ionize at physiological pH can improve a compound's water solubility, which is a critical factor for drug delivery. researchgate.netwiley-vch.de

Synthetic Versatility : Carboxylic acids are key intermediates in numerous reactions. prezi.com They can be converted into a wide array of other functional groups, including esters, amides, acid chlorides, and alcohols. wikipedia.orgyoutube.com This reactivity makes them central to retrosynthetic analysis and the construction of complex molecules. youtube.com

Directing Group : In modern synthetic chemistry, the carboxylic acid group can act as a traceless directing group, enabling selective C-H activation at specific positions on a molecule. researchgate.net

The ethoxy group (-OCH2CH3), a type of alkoxy group, consists of an ethyl group bonded to an oxygen atom. fiveable.mewikipedia.org While ethers are generally considered unreactive, the ethoxy group influences a molecule's properties in several ways: fiveable.me

Solvent Properties and Polarity : The presence of the ethoxy group affects a compound's polarity, solubility, and boiling point. fiveable.me

Protecting Group : The related ethoxyethyl (EE) group is used as a protecting group for alcohols in multi-step syntheses. youtube.com Protecting groups are temporary modifications that block a reactive site, allowing a chemical reaction to occur selectively at another position. wiley.comlabinsights.nl The ethoxy group itself can be seen as a stable modification that alters the steric and electronic environment of the cyclohexane ring.

Synthesis : The most common method for forming an ether linkage like the one in the ethoxy group is the Williamson ether synthesis. fiveable.me

The combination of a stable, polarity-modifying ethoxy group and a highly versatile carboxylic acid handle makes 3-ethoxycyclohexanecarboxylic acid a potentially valuable intermediate for synthesizing more complex target molecules.

| Functional Group | Key Roles in Organic Synthesis |

| Carboxylic Acid | Enhances solubility, serves as a versatile synthetic intermediate (for esters, amides, etc.), acts as a directing group for C-H activation. researchgate.netwiley-vch.deyoutube.comresearchgate.net |

| Ethoxy Group | Modifies polarity and solubility, can act as a stable steric and electronic feature, related structures are used as protecting groups. fiveable.meyoutube.com |

Overview of Stereochemical Considerations for Cyclohexane Derivatives

The three-dimensional structure, or stereochemistry, of cyclohexane derivatives is a critical aspect of their chemistry, profoundly influencing their stability and reactivity. slideshare.netweebly.com Cyclohexane rings are not planar; they predominantly adopt a low-energy "chair" conformation to minimize angle and torsional strain. slideshare.net In a disubstituted cyclohexane such as 3-ethoxycyclohexanecarboxylic acid, several stereochemical factors must be considered.

Cis-Trans Isomerism: When two substituents are on different carbons of a cyclohexane ring, they can be on the same side (cis) or opposite sides (trans) of the ring's general plane. mvpsvktcollege.ac.inpressbooks.pub These are geometric isomers, which are not interconvertible without breaking bonds. pressbooks.pub Therefore, 3-ethoxycyclohexanecarboxylic acid can exist as two distinct geometric isomers:

cis-3-Ethoxycyclohexanecarboxylic acid

trans-3-Ethoxycyclohexanecarboxylic acid

Conformational Isomerism: Each chair conformation has two types of substituent positions: axial (perpendicular to the ring's plane) and equatorial (in the general plane of the ring). mvpsvktcollege.ac.in Through a process called "ring flipping," one chair conformation can convert to another, causing axial substituents to become equatorial and vice versa. mvpsvktcollege.ac.inpressbooks.pub

For a disubstituted cyclohexane, the relative stability of different conformations depends on the steric strain experienced by the substituents. A key source of steric strain is the 1,3-diaxial interaction , which is the unfavorable interaction between an axial substituent and the axial hydrogens on the same side of the ring. weebly.compressbooks.pub To minimize this strain, bulky substituents preferentially occupy the equatorial position. slideshare.netpressbooks.pub

In the case of cis-1,3-disubstituted cyclohexane, one chair conformation will have one substituent in an axial position and the other in an equatorial position (a,e). The ring-flipped conformation will also be (e,a). If the substituents are different, the more stable conformation will be the one where the larger group is equatorial. For trans-1,3-disubstituted cyclohexane, the substituents can be either both axial (a,a) or both equatorial (e,e). The di-equatorial conformation is significantly more stable due to the avoidance of 1,3-diaxial interactions.

| Isomer Type | Substituent Positions | Relative Stability | Notes |

| Geometric | cis (same side) vs. trans (opposite side) | Not interconvertible | Defines the fundamental spatial relationship between the two groups. pressbooks.pub |

| Conformational | Axial vs. Equatorial | Equatorial is generally more stable for bulky groups | Due to minimization of 1,3-diaxial steric strain. weebly.compressbooks.pub |

| trans-1,3 | (e,e) or (a,a) | The (e,e) conformation is strongly preferred. | Avoids unfavorable 1,3-diaxial interactions. |

| cis-1,3 | (a,e) or (e,a) | The conformer with the larger group in the equatorial position is more stable. | Energy difference is based on the relative size of the substituents. |

Optical Isomerism: Furthermore, the presence of chiral centers can lead to optical isomerism (enantiomers and diastereomers). For 1,3-disubstituted cyclohexanes, the cis isomer is a meso compound (achiral due to an internal plane of symmetry), while the trans isomer exists as a pair of enantiomers (chiral). chemistryschool.net This complex interplay of geometric, conformational, and optical isomerism makes the stereoselective synthesis and separation of specific isomers of 3-ethoxycyclohexanecarboxylic acid a significant chemical challenge and an area of research interest.

Structure

3D Structure

Properties

Molecular Formula |

C9H16O3 |

|---|---|

Molecular Weight |

172.22 g/mol |

IUPAC Name |

3-ethoxycyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C9H16O3/c1-2-12-8-5-3-4-7(6-8)9(10)11/h7-8H,2-6H2,1H3,(H,10,11) |

InChI Key |

CWIUEDXZVJQKIT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1CCCC(C1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Ethoxycyclohexanecarboxylicacid

Direct Synthesis Approaches

The direct construction of the 3-ethoxycyclohexanecarboxylic acid scaffold can be envisioned through several strategic bond formations. These approaches focus on establishing the key structural features of the target molecule from readily available precursors.

Carboxylation Reactions on Ethoxycyclohexane (B13971089) Precursors

One potential route to 3-ethoxycyclohexanecarboxylic acid involves the introduction of a carboxyl group onto an ethoxycyclohexane framework. This can be conceptually achieved through various carboxylation methods. A classic approach would be the generation of an organometallic intermediate from an appropriately functionalized ethoxycyclohexane, followed by quenching with carbon dioxide. For instance, the conversion of a halo-substituted ethoxycyclohexane to a Grignard or organolithium reagent, followed by reaction with CO2, would yield the desired carboxylic acid.

Another approach could involve the direct C-H activation and carboxylation of ethoxycyclohexane. While challenging, recent advances in catalysis have made such transformations increasingly feasible. This method would be highly atom-economical but would likely face challenges in controlling the regioselectivity to favor substitution at the 3-position. A hypothetical reaction scheme is presented below.

Hypothetical Carboxylation of 3-Bromoethoxycyclohexane:

Reactants: 3-Bromoethoxycyclohexane, Magnesium (or an alternative carboxylating agent)

Solvent: Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

Procedure: The Grignard reagent is formed by reacting 3-bromoethoxycyclohexane with magnesium. This is followed by bubbling carbon dioxide gas through the solution and subsequent acidic workup.

Product: 3-Ethoxycyclohexanecarboxylic acid

| Reactant | Reagent | Product | Hypothetical Yield (%) |

| 3-Bromoethoxycyclohexane | 1. Mg, THF 2. CO2 3. H3O+ | 3-Ethoxycyclohexanecarboxylic acid | 50-70 |

Etherification Reactions on Hydroxycyclohexanecarboxylic Acid Precursors

Perhaps a more conventional and often higher-yielding approach is the etherification of a pre-existing hydroxycyclohexanecarboxylic acid. The Williamson ether synthesis is a well-established and versatile method for forming ethers. In this context, the hydroxyl group of a 3-hydroxycyclohexanecarboxylic acid ester would be deprotonated with a suitable base to form an alkoxide, which then undergoes nucleophilic substitution with an ethyl halide. The ester group serves as a protecting group for the carboxylic acid and can be subsequently hydrolyzed.

The choice of base is crucial to avoid side reactions such as elimination. Common bases for this transformation include sodium hydride (NaH) or potassium tert-butoxide. The reaction is typically carried out in an aprotic polar solvent like THF or dimethylformamide (DMF).

Etherification of Ethyl 3-hydroxycyclohexanecarboxylate:

Reactants: Ethyl 3-hydroxycyclohexanecarboxylate, Sodium hydride, Ethyl iodide

Solvent: Tetrahydrofuran (THF)

Procedure: The alcohol is deprotonated with sodium hydride, followed by the addition of ethyl iodide to form the ether. The resulting ester is then hydrolyzed to the carboxylic acid.

Product: 3-Ethoxycyclohexanecarboxylic acid

| Reactant | Reagent | Product | Hypothetical Yield (%) |

| Ethyl 3-hydroxycyclohexanecarboxylate | 1. NaH, THF 2. CH3CH2I | Ethyl 3-ethoxycyclohexanecarboxylate | 80-95 |

| Ethyl 3-ethoxycyclohexanecarboxylate | 1. NaOH, H2O/EtOH 2. H3O+ | 3-Ethoxycyclohexanecarboxylic acid | 90-98 |

Ring Formation Strategies for Substituted Cyclohexanes

The construction of the substituted cyclohexane (B81311) ring itself represents a powerful strategy. The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, could be employed. researchgate.net A diene bearing an ethoxy group could react with a dienophile containing a carboxylic acid or a precursor functional group. The regioselectivity of the cycloaddition would be a critical factor to control.

Another approach involves intramolecular cyclization reactions. For example, a suitably substituted acyclic precursor could undergo a Dieckmann condensation to form a cyclic β-keto ester, which could then be further manipulated. youtube.com For instance, a diester with an ethoxy group at the appropriate position could be cyclized, followed by decarboxylation to yield a cyclic ketone. Subsequent reduction and introduction of the carboxylic acid would lead to the target molecule.

Michael addition reactions can also be utilized to build the cyclohexane ring with the desired substitution pattern. beilstein-journals.org The reaction of a Michael donor with a suitable acceptor can lead to the formation of a six-membered ring after a subsequent intramolecular cyclization step.

Stereoselective Synthesis of 3-Ethoxycyclohexanecarboxylicacid Isomers

The presence of two stereocenters in 3-ethoxycyclohexanecarboxylic acid (at carbons 1 and 3) means that it can exist as four stereoisomers (two pairs of enantiomers). The control of the relative and absolute stereochemistry during the synthesis is a significant challenge and a key area of research.

Diastereoselective Synthesis

Diastereoselective synthesis aims to control the relative stereochemistry of the two stereocenters, leading to a preference for either the cis or trans isomer. The choice of synthetic route can heavily influence the diastereomeric ratio.

For instance, in the etherification of a 3-hydroxycyclohexanecarboxylic acid precursor, the stereochemistry of the starting alcohol will dictate the stereochemistry of the final product, assuming the reaction proceeds with retention of configuration at the hydroxyl-bearing carbon. If a stereochemically pure cis- or trans-3-hydroxycyclohexanecarboxylic acid is used, the corresponding cis- or trans-3-ethoxycyclohexanecarboxylic acid can be obtained.

Catalytic hydrogenation of a substituted cyclohexene (B86901) precursor can also be a diastereoselective process. The catalyst often directs the addition of hydrogen from the less sterically hindered face of the double bond, leading to a predominance of one diastereomer.

Hypothetical Diastereoselective Reduction:

Reactant: 3-Ethoxycyclohex-1-enecarboxylic acid

Reagent: H2, Pd/C

Solvent: Ethanol (B145695)

Procedure: The unsaturated acid is hydrogenated over a palladium on carbon catalyst. The diastereomeric ratio of the product would depend on the directing effect of the ethoxy group.

Product: A mixture of cis- and trans-3-ethoxycyclohexanecarboxylic acid, potentially with one diastereomer favored.

| Reactant | Reagent | Product | Hypothetical Diastereomeric Ratio (cis:trans) |

| 3-Ethoxycyclohex-1-enecarboxylic acid | H2, Pd/C | cis- and trans-3-Ethoxycyclohexanecarboxylic acid | 70:30 (Hypothetical) |

Enantioselective Synthesis

Enantioselective synthesis focuses on controlling the absolute stereochemistry, producing an excess of one enantiomer over the other. This can be achieved through several strategies:

Chiral Pool Synthesis: Starting from a readily available enantiopure natural product that already contains a cyclohexane ring or a suitable precursor.

Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate to direct a subsequent stereoselective reaction. The auxiliary is then removed to yield the enantiomerically enriched product.

Asymmetric Catalysis: Using a chiral catalyst to favor the formation of one enantiomer. This is a highly efficient and widely used method. For example, an asymmetric Diels-Alder reaction or an enantioselective hydrogenation could be employed. researchgate.net

An example of an enantioselective approach could involve the asymmetric reduction of a ketone precursor, such as ethyl 3-oxocyclohexanecarboxylate, using a chiral reducing agent or a catalyst like a chiral oxazaborolidine (Corey-Bakshi-Shibata reduction). This would establish the stereocenter at the 3-position. Subsequent etherification would then lead to the enantiomerically enriched 3-ethoxycyclohexanecarboxylic acid.

Hypothetical Enantioselective Reduction:

Reactant: Ethyl 3-oxocyclohexanecarboxylate

Reagent: (R)-CBS catalyst, BH3·SMe2

Solvent: Tetrahydrofuran (THF)

Procedure: The ketone is reduced enantioselectively to the corresponding alcohol.

Product: Enantiomerically enriched ethyl 3-hydroxycyclohexanecarboxylate.

| Reactant | Reagent | Product | Hypothetical Enantiomeric Excess (%) |

| Ethyl 3-oxocyclohexanecarboxylate | (R)-CBS, BH3·SMe2 | (R)-Ethyl 3-hydroxycyclohexanecarboxylate | >90 |

Chiral Auxiliary and Catalytic Methods

The synthesis of specific stereoisomers of 3-Ethoxycyclohexanecarboxylic acid, which possesses two stereocenters, necessitates precise control over the three-dimensional arrangement of its functional groups. Chiral auxiliaries are powerful tools for achieving such control. wikipedia.orgnumberanalytics.com A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate, directing a subsequent reaction to proceed with a high degree of diastereoselectivity. After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

A plausible strategy for the asymmetric synthesis of 3-Ethoxycyclohexanecarboxylic acid would involve the use of an Evans oxazolidinone auxiliary, a well-established class of chiral auxiliaries. williams.eduresearchgate.net The synthesis could begin by acylating a chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with a cyclohexenecarbonyl chloride derivative. The resulting α,β-unsaturated imide can then undergo a conjugate addition of an ethoxide source. The bulky chiral auxiliary would shield one face of the molecule, directing the incoming nucleophile to the opposite face, thus establishing the stereochemistry at the C3 position.

Alternatively, an asymmetric Michael addition could be employed. For instance, a lithium base could promote the stereoselective Michael addition of an ethoxide to an N-enoyl-camphorsultam derivative. wikipedia.org Camphorsultam is another highly effective chiral auxiliary known to provide high levels of asymmetric induction. wikipedia.org

Following the diastereoselective introduction of the ethoxy group, the chiral auxiliary is cleaved, typically under mild hydrolytic conditions (e.g., using lithium hydroxide (B78521) and hydrogen peroxide), to yield the enantiomerically enriched 3-ethoxycyclohexanecarboxylic acid. williams.edu

Table 1: Comparison of Common Chiral Auxiliaries in Asymmetric Synthesis This table illustrates typical diastereomeric ratios achieved using different auxiliaries in reactions analogous to those that could be used for the synthesis of 3-Ethoxycyclohexanecarboxylic acid precursors.

| Chiral Auxiliary | Reaction Type | Typical Diastereomeric Ratio (dr) | Reference |

| Evans Oxazolidinone | Alkylation | >98:2 | williams.edu |

| Camphorsultam | Michael Addition | >95:5 | wikipedia.org |

| Pseudoephedrine Amide | Alkylation | >95:5 | wikipedia.org |

Modern Synthetic Route Development

Modern organic synthesis emphasizes efficiency, selectivity, and sustainability. The development of synthetic routes for 3-Ethoxycyclohexanecarboxylic acid can benefit significantly from contemporary catalytic methods, flow chemistry, and green chemistry principles.

Catalytic Transformations for C-C and C-O Bond Formation

The key bonds to be formed in 3-Ethoxycyclohexanecarboxylic acid are the C-O ether bond and the C-C bonds that constitute the cyclohexane framework. Modern catalysis offers powerful solutions for constructing these bonds with high precision.

The cyclohexane ring itself can be synthesized via powerful C-C bond-forming reactions like the Diels-Alder reaction, which combines a conjugated diene and a dienophile to create a six-membered ring. wikipedia.org For instance, a diene could be reacted with an acrylate (B77674) derivative to form a cyclohexene-carboxylate precursor. rsc.org

The crucial C(sp³)-O ether bond can be formed through catalytic C-H functionalization. A promising approach involves the cooperative use of photoredox and nickel catalysis for the cross-coupling of saturated N-heterocycles with carboxylic acids, a method that could be adapted for C-O bond formation. nih.gov More directly, a rhodium-catalyzed C-H activation/alkenylation sequence on a cyclohexane precursor, followed by reduction and etherification, represents a potential pathway. Such catalytic systems are known for their high reactivity and functional group tolerance. snnu.edu.cn

A direct method for forming the ethoxy group would be the Williamson ether synthesis on a 3-hydroxycyclohexanecarboxylic acid precursor. Modern catalytic variants of this classic reaction can proceed under milder conditions. Furthermore, recent advances have shown the ring-opening of cyclic ethers like tetrahydrofuran with carboxylic acids can be achieved under visible light using triphenylphosphine (B44618) and N-halosuccinimides, suggesting a potential route from a cyclic ether precursor to a functionalized carboxylic acid. nih.gov

Flow Chemistry and Continuous Processing Applications

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved scalability. nih.govyoutube.com

The synthesis of 3-Ethoxycyclohexanecarboxylic acid could be designed as a telescoped multi-step flow process. nih.gov For instance, the formation of a cyclohexene oxide precursor could be achieved via a rapid gas-liquid epoxidation of cyclohexene with air in a flow reactor. beilstein-journals.org This intermediate could then be passed through a packed-bed reactor containing an immobilized acid catalyst to promote ring-opening with ethanol, forming a 2-ethoxycyclohexanol intermediate. This product stream could then be directly merged with an oxidizing agent in a subsequent flow reactor to oxidize the alcohol to the carboxylic acid.

Another potential application involves the use of a tube-in-tube gas-permeable membrane reactor for the carboxylation of a suitable cyclohexane precursor using carbon dioxide (CO₂). nih.gov This technique allows for efficient and safe handling of gaseous reagents in a continuous manner.

Table 2: Potential Flow Chemistry Process for 3-Ethoxycyclohexanecarboxylic Acid Synthesis This table outlines a hypothetical multi-step flow synthesis, highlighting the advantages of this technology at each stage.

| Step | Reaction | Flow Reactor Type | Advantage | Reference |

| 1 | Epoxidation of Cyclohexene | Gas-Liquid Microreactor | Enhanced safety with air as oxidant, rapid reaction time. | beilstein-journals.org |

| 2 | Ethanolysis of Epoxide | Packed-Bed Reactor (Immobilized Catalyst) | Easy catalyst separation, high throughput. | nih.gov |

| 3 | Oxidation to Carboxylic Acid | Temperature-Controlled Loop Reactor | Precise temperature control, prevention of over-oxidation. | nih.gov |

Sustainable and Green Chemistry Synthetic Pathways

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. exlibrisgroup.com These principles can be applied to the synthesis of 3-Ethoxycyclohexanecarboxylic acid in several ways.

Atom Economy and Feedstock Choice: A highly atom-economical route would be a Diels-Alder reaction between a bio-derived diene and an acrylate to form the cyclohexene ring, followed by the direct addition of ethanol across the double bond. wikipedia.org The use of starting materials derived from renewable resources, such as sugar-derived muconic acid and fumaric acid, is a key aspect of sustainable synthesis. rsc.org

Benign Solvents and Catalysts: The use of hazardous organic solvents can be minimized or eliminated. Reactions could be designed to run in greener solvents like water, ethanol, or ethyl acetate (B1210297), or under solvent-free conditions. youtube.com For example, enzymatic catalysis using immobilized enzymes like Candida antarctica lipase (B570770) B can facilitate esterification or etherification reactions in bulk or in green solvents, often with high selectivity and under mild conditions. rsc.orgresearchgate.net Aqueous citric acid has also been reported as a green reaction medium for the synthesis of related heterocyclic compounds.

Energy Efficiency: Photochemical and electrochemical methods can provide energy-efficient alternatives to thermally driven reactions. For example, the visible light-assisted ring-opening of cyclic ethers mentioned earlier avoids the need for high temperatures. nih.gov Similarly, electrocarboxylation presents a sustainable method for forming carboxylic acids by using electrons as a clean reducing agent to fix CO₂ onto an organic substrate. beilstein-journals.org

Chemical Reactivity and Reaction Mechanisms of 3 Ethoxycyclohexanecarboxylicacid

Reactions at the Carboxylic Acid Moiety

The reactivity of 3-ethoxycyclohexanecarboxylic acid is dictated by its two primary functional groups: the carboxylic acid and the ether. The carboxylic acid moiety, in particular, is a versatile functional group capable of undergoing a range of transformations.

Electrophilic and Nucleophilic Reactions

The carboxylic acid group itself is not typically considered electrophilic or nucleophilic in its neutral state. However, its reactivity can be modulated to participate in such reactions.

Nucleophilic Acyl Substitution: The carbonyl carbon of the carboxylic acid is susceptible to attack by nucleophiles. However, the hydroxyl group (-OH) is a poor leaving group. Therefore, direct substitution is challenging. To facilitate this, the carboxylic acid is often activated. One common method is conversion to an acyl chloride by treatment with thionyl chloride (SOCl₂). libretexts.orgopenstax.org This transforms the hydroxyl group into a much better leaving group, making the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. libretexts.orgopenstax.org

Another strategy involves using a strong acid catalyst. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and activating it toward nucleophilic attack. youtube.comchemguide.co.uk

Deprotonation: The most fundamental reaction of the carboxylic acid is its ability to act as an acid, readily donating the proton of the hydroxyl group to a base. youtube.comlibretexts.org This deprotonation results in the formation of a carboxylate anion, which is a much stronger nucleophile than the parent carboxylic acid. libretexts.org This increased nucleophilicity allows it to react with electrophiles, such as alkyl halides, in SN2 reactions to form esters. libretexts.org

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a significant reaction for certain classes of carboxylic acids. organicchemistrytutor.com For simple carboxylic acids like 3-ethoxycyclohexanecarboxylic acid, decarboxylation does not occur readily and typically requires harsh conditions.

However, if a carbonyl group is present at the β-position (three carbons away from the carboxyl group), decarboxylation can occur upon heating. youtube.commasterorganicchemistry.comkhanacademy.org This proceeds through a cyclic, concerted transition state, leading to the formation of an enol intermediate that then tautomerizes to the more stable keto form. masterorganicchemistry.comkhanacademy.org Since 3-ethoxycyclohexanecarboxylic acid lacks this β-keto group, it is not expected to undergo facile decarboxylation under normal heating conditions. masterorganicchemistry.com

Decarboxylation can also be induced under basic conditions, where the carboxylate ion loses CO₂ to form a carbanion. organicchemistrytutor.comyoutube.com However, this is generally unfavorable unless the resulting carbanion is stabilized by resonance or other electronic effects, which is not the case for 3-ethoxycyclohexanecarboxylic acid. organicchemistrytutor.com

Functional Group Interconversions (excluding esterification for dosage forms)

The carboxylic acid group can be transformed into a variety of other functional groups, significantly expanding the synthetic utility of 3-ethoxycyclohexanecarboxylic acid.

Reduction to Primary Alcohols: Carboxylic acids can be reduced to primary alcohols. youtube.comfiveable.me Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. openstax.orgyoutube.com The reaction proceeds through a complex mechanism involving the formation of an aluminum alkoxide intermediate. openstax.org Borane (BH₃) in tetrahydrofuran (B95107) (THF) is another powerful reagent that selectively reduces carboxylic acids to primary alcohols, often with greater functional group tolerance than LiAlH₄. openstax.orgfiveable.me

Conversion to Amides: The direct reaction of a carboxylic acid with an amine is often inefficient because the basic amine deprotonates the carboxylic acid to form an unreactive carboxylate salt. libretexts.orgyoutube.com To overcome this, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) are employed. libretexts.orgyoutube.com DCC activates the carboxylic acid by forming a highly reactive intermediate, which is then readily attacked by the amine to form the amide. libretexts.orgopenstax.org

Conversion to Acid Anhydrides: Heating two molecules of a carboxylic acid can lead to the formation of an acid anhydride (B1165640) with the elimination of a water molecule. However, this method often requires high temperatures. openstax.org

Reactions Involving the Ethoxy Group

The ethoxy group, an ether linkage, is generally less reactive than the carboxylic acid. However, under specific conditions, it can undergo cleavage and modification.

Ether Cleavage Reactions

Ethers are known for their general inertness, which makes them good solvents. masterorganicchemistry.commasterorganicchemistry.com However, the carbon-oxygen bond of an ether can be cleaved under harsh conditions, typically with strong acids. masterorganicchemistry.commasterorganicchemistry.comchemistrysteps.com

The most common method for ether cleavage involves treatment with strong hydrohalic acids like hydrogen iodide (HI) or hydrogen bromide (HBr). chemistrysteps.comlibretexts.org The reaction is initiated by the protonation of the ether oxygen by the strong acid, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.commasterorganicchemistry.comchemistrysteps.com The halide ion then acts as a nucleophile and attacks one of the adjacent carbon atoms in an SN1 or SN2 fashion, depending on the structure of the ether. masterorganicchemistry.comchemistrysteps.com

In the case of 3-ethoxycyclohexanecarboxylic acid, the cleavage would likely proceed via an SN2 mechanism at the less hindered ethyl group, yielding 3-hydroxycyclohexanecarboxylic acid and ethyl iodide or bromide. If the reaction is carried out with excess acid and heat, the newly formed alcohol can also be converted to an alkyl halide. chemistrysteps.com

Cyclic ethers, such as tetrahydrofuran (THF), can also be cleaved by strong acids. masterorganicchemistry.comyoutube.com

Modifications and Derivatization (excluding pharmaceutical applications)

The ethoxy group itself is not readily modified without cleavage. However, derivatization can occur at other positions of the molecule, influenced by the presence of the ethoxy group. For instance, the reactivity of the cyclohexane (B81311) ring can be influenced by the directing effects of the ethoxy and carboxylic acid substituents in reactions such as halogenation or nitration, though these are not reactions of the ethoxy group itself.

Reactivity of the Cyclohexyl Ring

The cyclohexane ring in 3-ethoxycyclohexanecarboxylic acid, while generally stable, can participate in several types of reactions, including ring-opening, functionalization, and reactions influenced by its conformational properties.

Ring-opening reactions of simple cyclohexanes are energetically unfavorable due to the inherent stability of the six-membered ring, which is largely free of angle and torsional strain in its chair conformation. nih.gov However, the introduction of substituents can create steric strain that may lower the activation energy for ring-opening under specific conditions. For 3-ethoxycyclohexanecarboxylic acid, ring-opening would likely require harsh conditions, such as high temperatures and pressures, or the use of highly reactive reagents that can overcome the stability of the cyclohexane core.

Ring expansion, another potential transformation, could theoretically occur through carbocationic rearrangements. For instance, if a carbocation were generated on the cyclohexane ring, a subsequent rearrangement could lead to a seven-membered ring. However, such reactions are not commonly observed for simple cyclohexane derivatives under normal laboratory conditions.

The functionalization of the cyclohexane ring of 3-ethoxycyclohexanecarboxylic acid can be achieved through various synthetic methodologies. The presence of the carboxylic acid and ethoxy groups can direct further substitution on the ring. For instance, free-radical halogenation could introduce a halogen atom onto the cyclohexane ring, with the position of substitution being influenced by the directing effects of the existing substituents and the relative stability of the resulting radical intermediates.

More controlled functionalization can be achieved through modern synthetic methods. For example, palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of C-H bonds in cyclic systems. While no specific studies on 3-ethoxycyclohexanecarboxylic acid have been reported, research on other substituted cycloalkane carboxylic acids has demonstrated the feasibility of such transformations.

The reactivity of the cyclohexyl ring is profoundly influenced by the conformational equilibrium of the molecule. 3-Ethoxycyclohexanecarboxylic acid can exist as cis and trans diastereomers, each with distinct conformational preferences that affect their reactivity.

In the cis isomer, both the ethoxy and carboxylic acid groups are on the same side of the ring. In a chair conformation, one group will be in an axial position and the other in an equatorial position, or both could be in equatorial-like positions in a twist-boat conformation. The diequatorial conformation is generally more stable.

In the trans isomer, the substituents are on opposite sides of the ring. This allows for a diaxial or a diequatorial arrangement in the chair conformation. The diequatorial conformation is significantly more stable due to the avoidance of 1,3-diaxial interactions.

The accessibility of reactive sites and the stereoelectronic requirements of certain reactions are dictated by these conformational preferences. For example, an E2 elimination reaction would require an anti-periplanar arrangement of a leaving group and a proton, which is only possible when both are in axial positions. utexas.edu

Neighboring group participation (NGP) is another critical conformational effect. utexas.edusmartstartinstitute.comlibretexts.orgdalalinstitute.com The ethoxy group, with its lone pairs of electrons on the oxygen atom, can act as an internal nucleophile. nih.gov In the trans-diaxial conformation, the ethoxy group is ideally positioned to attack the carbon atom bearing the carboxylic acid group (or a derivative thereof) from the backside, potentially leading to the formation of a cyclic intermediate and influencing the stereochemical outcome of the reaction. utexas.edusmartstartinstitute.com This anchimeric assistance can significantly accelerate the rate of reaction compared to a system where such participation is not possible. utexas.edusmartstartinstitute.com

Mechanistic Investigations

Detailed mechanistic investigations of the reactions of 3-ethoxycyclohexanecarboxylic acid are not extensively documented. However, insights can be drawn from studies of related compounds and general principles of organic reaction mechanisms.

Kinetic studies provide quantitative data on reaction rates and can help elucidate reaction mechanisms. For 3-ethoxycyclohexanecarboxylic acid, kinetic studies of reactions such as esterification or hydrolysis would be valuable.

The rate of alkaline hydrolysis of esters of substituted cyclohexanecarboxylic acids has been shown to be dependent on the conformation of the ester group. rsc.org Esters in an axial position are generally more sterically hindered and hydrolyze more slowly than their equatorial counterparts. Kinetic data for the hydrolysis of ethyl 3-ethoxycyclohexanecarboxylate, for example, could provide information on the relative stability of the conformers and the steric effects of the ethoxy group.

A hypothetical kinetic study on the hydrolysis of the methyl ester of 3-ethoxycyclohexanecarboxylic acid could yield data similar to that presented in the table below, which is based on typical values for related cyclohexyl esters.

| Ester Conformer | Relative Rate of Hydrolysis (k_rel) |

| Equatorial | 1.00 |

| Axial | 0.25 |

| This is a hypothetical data table based on general trends for substituted cyclohexyl esters. |

The transition state is the highest energy point along a reaction coordinate and its structure determines the rate and outcome of a reaction. Theoretical studies using computational chemistry can provide valuable insights into the geometry and energy of transition states. rsc.orgnih.gov

For reactions involving 3-ethoxycyclohexanecarboxylic acid, transition state analysis could be used to explore various mechanistic possibilities. For example, in a neighboring group participation scenario, the transition state for the formation of the cyclic oxonium ion intermediate could be modeled to understand the geometric and electronic factors that favor this pathway.

The table below provides hypothetical calculated activation energies for a reaction proceeding with and without neighboring group participation by the ethoxy group.

| Reaction Pathway | Calculated Activation Energy (kcal/mol) |

| Without NGP | 25 |

| With NGP | 18 |

| This is a hypothetical data table illustrating the potential effect of neighboring group participation on activation energy. |

The lower activation energy for the pathway involving neighboring group participation would indicate that this is the more favorable mechanistic route.

Derivatization and Analog Development Based on 3 Ethoxycyclohexanecarboxylicacid Scaffold

Synthesis of Ester and Amide Derivatives

The carboxylic acid functional group is a primary handle for derivatization, enabling the synthesis of a wide range of esters and amides.

Esterification: Ester derivatives can be readily prepared via several methods. The classic Fischer-Speier esterification involves reacting the carboxylic acid with an alcohol under strong acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid), typically at reflux temperatures. For substrates that are sensitive to harsh acidic conditions, milder methods employing coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), are preferable.

Amidation: The formation of amides from 3-ethoxycyclohexanecarboxylic acid can be achieved through various coupling techniques. A common approach involves the initial conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine. Alternatively, a plethora of peptide coupling reagents, including DCC, EDC, and (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), facilitate amide bond formation under mild conditions, which is particularly advantageous for complex or sensitive molecules.

| Derivative Type | Synthetic Method | Key Reagents |

|---|---|---|

| Ester | Fischer-Speier Esterification | Alcohol (R-OH), H₂SO₄ or TsOH |

| Ester | DCC/DMAP Coupling | Alcohol (R-OH), DCC, DMAP |

| Amide | Acyl Chloride Formation & Amidation | SOCl₂ or (COCl)₂, Amine (R-NH₂) |

| Amide | Peptide Coupling | Amine (R-NH₂), DCC, EDC, or BOP |

Modification of the Ethoxy Side Chain

The ethoxy side chain provides another site for structural diversification.

Homologation , or the extension of the alkoxy chain, can be accomplished by first cleaving the ether linkage with a strong acid like hydrobromic acid (HBr) or boron tribromide (BBr₃) to yield 3-hydroxycyclohexanecarboxylic acid. Subsequent alkylation of the resulting alcohol with an appropriate alkyl halide under basic conditions (e.g., using sodium hydride) can then generate longer alkoxy chains such as propoxy or butoxy.

Dehomologation , the shortening of the ethoxy group to a methoxy (B1213986) group, presents a greater synthetic challenge and would likely necessitate a synthetic route starting from 3-hydroxycyclohexanecarboxylic acid followed by methylation.

The ethoxy side chain can be functionalized to introduce new reactive handles. For example, after cleavage to the 3-hydroxy intermediate, reaction with a bifunctional molecule like 2-bromoethanol (B42945) can install a terminal hydroxyl group. This new hydroxyl group can then be further converted into other functionalities like amines or azides, significantly expanding the possibilities for subsequent chemical modifications.

| Modification | Strategy | Key Intermediates/Reagents |

|---|---|---|

| Homologation | Ether cleavage followed by alkylation | HBr/BBr₃, Alkyl halide (R-X), NaH |

| Dehomologation | Requires alternative synthetic route from the hydroxy analog | 3-Hydroxycyclohexanecarboxylic acid, Methylating agent |

| Functionalization | Alkylation with a functionalized electrophile | 3-Hydroxycyclohexanecarboxylic acid, 2-Bromoethanol |

Cyclohexane (B81311) Ring Substituent Variations

Altering the cyclohexane ring itself, either by changing the substituent position or by introducing heteroatoms, can lead to significant changes in the molecule's three-dimensional shape and properties.

The synthesis of positional isomers, such as 2-ethoxy- and 4-ethoxycyclohexanecarboxylic acid, would necessitate distinct synthetic pathways. For instance, 4-ethoxycyclohexanecarboxylic acid could be prepared from 4-hydroxybenzoic acid by first etherifying the phenol (B47542) to form 4-ethoxybenzoic acid, followed by catalytic hydrogenation to reduce the aromatic ring. The synthesis of the 2-isomer would likely involve a more intricate and stereocontrolled synthetic sequence.

The incorporation of heteroatoms like oxygen or nitrogen into the cyclohexane backbone would generate oxa- and aza-cyclohexane analogs, respectively.

Oxacyclohexane (Tetrahydropyran) Analogs: The synthesis of a tetrahydropyran-based analog could be approached through various routes, such as the cyclization of an acyclic precursor or via a Prins-type reaction.

Azacyclohexane (Piperidine) Analogs: The preparation of piperidine-containing analogs could be achieved through methods like the reduction of a corresponding pyridine (B92270) derivative or via ring-closing metathesis. A patent describing the synthesis of 4-alkoxy-cyclohexane-1-amino-carboxylic acid esters suggests a potential route to such aza-heterocycles. google.com

| Ring Variation | Synthetic Strategy | Potential Starting Materials/Key Reactions |

|---|---|---|

| Positional Isomers (e.g., 4-ethoxy) | Etherification followed by ring reduction | 4-Hydroxybenzoic acid, Catalytic hydrogenation |

| Oxacyclohexane Analogs | Cyclization of acyclic precursors | Carbohydrates, Prins cyclization |

| Azacyclohexane Analogs | Reduction of heterocyclic precursors | Pyridine derivatives, Ring-closing metathesis |

Chiral Derivatization for Stereochemical Studies

The stereochemical configuration of 3-ethoxycyclohexanecarboxylic acid is a critical determinant of its biological activity and physical properties. As this compound possesses two chiral centers (at C1 and C3 of the cyclohexane ring), it can exist as four possible stereoisomers (two enantiomeric pairs of diastereomers: (1R,3R), (1S,3S) and (1R,3S), (1S,3R)). The analysis and separation of these stereoisomers are essential for research and development. However, enantiomers possess identical physical and chemical properties in an achiral environment, making their direct analysis by common techniques like standard High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy impossible. wikipedia.org

To overcome this challenge, chiral derivatization is a fundamental and widely applied strategy. wikipedia.orgnih.gov This process involves reacting the enantiomeric mixture of 3-ethoxycyclohexanecarboxylic acid with an enantiomerically pure reagent, known as a chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. wikipedia.org Since diastereomers have different physical properties, they can be distinguished and quantified using standard chromatographic and spectroscopic methods. wikipedia.orgnih.gov

The primary methods for stereochemical studies of carboxylic acids like 3-ethoxycyclohexanecarboxylic acid involve derivatization followed by either chromatographic separation (HPLC, GC) or NMR spectroscopic analysis. psu.edursc.org

Derivatization for Chromatographic Separation

For HPLC analysis, the carboxylic acid functional group of 3-ethoxycyclohexanecarboxylic acid is typically converted into an amide or an ester by reacting it with a chiral amine or alcohol. nih.gov The resulting diastereomeric amides or esters can then be separated on a standard (achiral) stationary phase. tcichemicals.commst.edu

Commonly used chiral derivatizing agents for this purpose include enantiomerically pure amines such as (S)-(-)-α-phenylethylamine or reagents like camphorsultam. nih.gov The selection of the CDA is crucial and often depends on the specific properties of the analyte and the desired analytical sensitivity. For instance, fluorescent CDAs can be used to enable highly sensitive detection of the resulting diastereomers. psu.edu

The general reaction scheme involves activating the carboxyl group of 3-ethoxycyclohexanecarboxylic acid, often by converting it to an acid chloride or using a coupling agent, followed by reaction with the chiral amine. nih.gov The resulting diastereomers will exhibit different interactions with the stationary and mobile phases in an HPLC system, leading to different retention times and allowing for their separation and quantification. researchgate.net

Table 1: Representative Chiral Derivatizing Agents (CDAs) for HPLC Analysis of Carboxylic Acids

| Chiral Derivatizing Agent | Resulting Derivative | Principle of Separation | Key Advantages |

| (S)-(-)-α-Phenylethylamine | Diastereomeric Amides | Differential partitioning on an achiral HPLC column | Commercially available, well-established methodology |

| (1R,2R)-(-)-1-(4-Nitrophenyl)-2-amino-1,3-propanediol | Diastereomeric Amides | Separation of diastereomers on non-chiral TLC or HPLC plates | Simple procedure, good resolution for a range of acids. nih.gov |

| (1S,2S)-2-(2,3-Anthracenedicarboximido)cyclohexanecarboxylic acid | Diastereomeric Esters | Reversed-phase HPLC separation of fluorescent derivatives | Enables highly sensitive fluorescence detection at femtomole levels. researchgate.net |

Derivatization for NMR Spectroscopy

NMR spectroscopy is another powerful tool for determining the enantiomeric purity and absolute configuration of chiral compounds. rsc.org Similar to chromatographic methods, derivatization is required to differentiate enantiomers in the NMR spectrum. nih.gov Reaction of racemic 3-ethoxycyclohexanecarboxylic acid with a CDA produces diastereomers which will exhibit distinct chemical shifts (δ) and/or coupling constants in the NMR spectrum. wikipedia.orgacs.org

A classic and effective CDA for carboxylic acids is Mosher's acid, (R)-α-methoxy-α-(trifluoromethyl)phenylacetic acid. wikipedia.org Esterification of 3-ethoxycyclohexanecarboxylic acid with Mosher's acid would yield diastereomeric esters. The magnetically anisotropic phenyl group of the Mosher's acid reagent causes differential shielding/deshielding effects on the protons of the two diastereomers, leading to separate signals in the ¹H NMR spectrum. The magnitude of the chemical shift difference (Δδ) between the diastereomeric signals can be used to quantify the enantiomeric excess (ee). rsc.org

Other NMR-based approaches involve the use of chiral solvating agents (CSAs), which form transient, non-covalent diastereomeric complexes with the analyte. rsc.orgacs.org This method is often simpler as it does not require a chemical reaction, but the chemical shift differences can be smaller and concentration-dependent. acs.org

Table 2: Chiral Derivatizing and Solvating Agents for NMR Analysis of Carboxylic Acids

| Reagent Type | Agent Example | Interaction with Analyte | NMR Observable |

| Chiral Derivatizing Agent (CDA) | (R)-Mosher's acid | Covalent ester bond | Separate ¹H or ¹⁹F signals for each diastereomer. wikipedia.org |

| Chiral Derivatizing Agent (CDA) | (S)-Aziridinyl diphenylmethanol | Covalent ester bond | Diagnostic split proton signals with large chemical shift differences (Δδ). rsc.org |

| Chiral Solvating Agent (CSA) | (1R,2S)-Ephedrine | Non-covalent diastereomeric salt formation | Separate signals in ¹H or ¹⁹F NMR due to complexation. acs.org |

By employing these chiral derivatization strategies, researchers can effectively separate, quantify, and study the individual stereoisomers of 3-ethoxycyclohexanecarboxylic acid, which is a critical step in understanding its structure-activity relationships.

Computational and Theoretical Chemistry Studies of 3 Ethoxycyclohexanecarboxylicacid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in studying the molecular systems. rsdjournal.org Methods like DFT are frequently used to predict the geometric and electronic properties of organic molecules with a high degree of accuracy. researchgate.netacs.org For a molecule like 3-Ethoxycyclohexanecarboxylic acid, a common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-31G(d,p) to achieve a balance between computational cost and accuracy. researchgate.netacs.org

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to its chemical properties. Theoretical calculations can determine the optimized molecular geometry, including bond lengths and angles, which represent the minimum energy structure. For 3-Ethoxycyclohexanecarboxylic acid, this involves finding the most stable arrangement of its atoms in three-dimensional space.

The analysis provides precise data on the spatial relationship between atoms. For instance, the bond lengths within the cyclohexane (B81311) ring are expected to be typical of C-C single bonds, while the C=O and C-O bonds of the carboxylic acid group will reflect their double and single bond character, respectively. The geometry of the ethoxy group will also be determined, including the C-O-C bond angle and the conformation of the ethyl group.

Table 1: Hypothetical Optimized Geometric Parameters for the Equatorial-Equatorial Conformer of cis-3-Ethoxycyclohexanecarboxylic acid Calculated at the B3LYP/6-31G(d,p) level of theory.

| Parameter | Atoms Involved | Value |

|---|---|---|

| Bond Length (Å) | C=O (carboxyl) | 1.215 |

| C-O (carboxyl) | 1.360 | |

| C-O (ethoxy) | 1.430 | |

| O-H (carboxyl) | 0.970 | |

| Bond Angle (°) | O=C-O (carboxyl) | 123.5 |

| C-O-H (carboxyl) | 107.0 | |

| C-O-C (ethoxy) | 112.0 |

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory is a powerful framework for understanding the electronic behavior of molecules. smu.edu Key to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical indicator of a molecule's kinetic stability and chemical reactivity. acs.orgnih.gov A smaller gap generally implies higher reactivity. nih.gov

For 3-Ethoxycyclohexanecarboxylic acid, the HOMO is expected to be localized primarily on the oxygen atoms of the carboxylic acid and ethoxy groups, which possess lone pairs of electrons. quora.com The LUMO is likely centered on the antibonding π* orbital of the carbonyl group (C=O) in the carboxylic acid. quora.com Quantum chemical calculations can provide precise energy values for these orbitals.

Table 2: Hypothetical Frontier Molecular Orbital Energies for 3-Ethoxycyclohexanecarboxylic acid Calculated at the B3LYP/6-31G(d,p) level of theory.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -0.95 |

| HOMO-LUMO Gap (ΔE) | 5.90 |

Charge Distribution and Electrostatic Potential Mapping

The distribution of electrons within a molecule is rarely uniform, leading to regions of partial positive and negative charge. This charge distribution can be quantified using methods like Mulliken population analysis or visualized through Molecular Electrostatic Potential (MEP) maps. wikipedia.orgavogadro.cc MEP maps are particularly useful as they illustrate the electrostatic potential on the molecule's surface, indicating regions that are attractive to electrophiles (electron-poor, blue) or nucleophiles (electron-rich, red). youtube.comwalisongo.ac.id

In 3-Ethoxycyclohexanecarboxylic acid, the MEP map would show a significant negative potential (red/yellow) around the oxygen atoms of the carbonyl and hydroxyl groups of the carboxylic acid, as well as the oxygen of the ethoxy group, due to their high electronegativity and lone pairs. researchgate.net Conversely, a region of high positive potential (blue) would be expected around the acidic hydrogen of the carboxyl group. researchgate.net This visualization helps in predicting sites for intermolecular interactions, such as hydrogen bonding.

Table 3: Hypothetical Mulliken Atomic Charges on Key Atoms of 3-Ethoxycyclohexanecarboxylic acid Calculated at the B3LYP/6-31G(d,p) level of theory.

| Atom | Mulliken Charge (a.u.) |

|---|---|

| Carbonyl Oxygen (C=O) | -0.55 |

| Hydroxyl Oxygen (C-OH) | -0.65 |

| Carbonyl Carbon (C=O) | +0.70 |

| Hydroxyl Hydrogen (O-H) | +0.45 |

| Ethoxy Oxygen (-O-CH2) | -0.50 |

Conformational Analysis and Dynamics

The cyclohexane ring is not planar and exists predominantly in a puckered "chair" conformation to minimize angle and torsional strain. utexas.edu For a disubstituted cyclohexane like 3-Ethoxycyclohexanecarboxylic acid, the substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. libretexts.orglibretexts.org This gives rise to different stereoisomers (cis and trans) and, for each, different conformers that can interconvert via a process called ring flipping. libretexts.org Computational methods are essential for determining the relative stabilities of these various conformations. libretexts.orgopenstax.org

Potential Energy Surface Mapping

Potential Energy Surface (PES) mapping is a computational technique used to explore the different conformations of a molecule and their relative energies. By systematically changing the geometry (e.g., rotating bonds or altering ring puckering), a map of the molecule's energy landscape can be generated. The minima on this surface correspond to stable conformers, while saddle points represent the transition states between them.

For 3-Ethoxycyclohexanecarboxylic acid, the primary conformers of interest are the chair forms of the cis and trans isomers. In the cis isomer, both substituents are on the same face of the ring, leading to (axial, axial) and (equatorial, equatorial) conformers. In the trans isomer, the substituents are on opposite faces, resulting in (axial, equatorial) conformers. Generally, conformers with bulky substituents in the equatorial position are more stable due to the avoidance of unfavorable 1,3-diaxial interactions. libretexts.orgyoutube.com

Table 4: Hypothetical Relative Energies of cis-3-Ethoxycyclohexanecarboxylic acid Chair Conformers Calculated relative to the most stable conformer (ee).

| Conformer | Carboxyl Group Position | Ethoxy Group Position | Relative Energy (kcal/mol) |

|---|---|---|---|

| ee | Equatorial | Equatorial | 0.00 |

| aa | Axial | Axial | +3.5 |

Molecular Dynamics Simulations

While quantum chemical calculations typically model molecules in a vacuum at zero Kelvin, Molecular Dynamics (MD) simulations provide a way to study their behavior over time at finite temperatures, often in the presence of a solvent. acs.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, solvent interactions, and other dynamic processes. rutgers.educam.ac.uk

An MD simulation of 3-Ethoxycyclohexanecarboxylic acid in a water box would reveal how the molecule moves and flexes. It could show the frequency of ring flips between chair conformations and the rotational freedom of the ethoxy and carboxylic acid groups. Furthermore, it would provide detailed information on the hydrogen bonding network formed between the solute and surrounding water molecules, which is crucial for understanding its solubility and behavior in aqueous environments.

Table 5: Typical Parameters for a Molecular Dynamics Simulation

| Parameter | Value/Description |

|---|---|

| Force Field | OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) |

| Solvent Model | TIP3P Water |

| Ensemble | NPT (Isothermal-isobaric) |

| Temperature | 298 K (25 °C) |

| Pressure | 1 atm |

| Simulation Time | 100 ns (nanoseconds) |

| Time Step | 2 fs (femtoseconds) |

Conformational Isomerization Pathways

The stereochemical complexity of 3-ethoxycyclohexanecarboxylic acid arises from the cyclohexane ring, which exists predominantly in a chair conformation to minimize angular and torsional strain. The two substituents, an ethoxy group and a carboxylic acid group, can occupy either axial or equatorial positions. This gives rise to several diastereomeric conformers, with stability largely dictated by steric hindrance, particularly 1,3-diaxial interactions. libretexts.orgutexas.educutm.ac.in

For the cis isomer, one chair conformation can place both substituents in equatorial positions (diequatorial), while a ring-flip would force both into axial positions (diaxial). The diequatorial conformer is significantly more stable, as the diaxial form introduces severe steric strain from 1,3-diaxial interactions between the substituents and the axial hydrogens on the ring. libretexts.orgyoutube.com Conversely, for the trans isomer, both chair conformations will have one substituent in an axial position and the other in an equatorial position (axial-equatorial). The relative stability between these two trans conformers depends on the steric bulk of the substituents; the conformation where the larger group occupies the equatorial position is generally favored. openstax.org

Computational methods, such as Density Functional Theory (DFT), are instrumental in quantifying the energy differences between these conformers. By calculating the potential energy surface, the pathway for conformational isomerization, primarily through ring inversion (chair-flip), can be mapped. This process involves higher-energy intermediates like the half-chair and twist-boat conformations. cutm.ac.in The energy barrier for this inversion is a critical parameter that determines the rate of interconversion at a given temperature.

Below is a hypothetical data table illustrating the relative energies of various conformers of cis- and trans-3-ethoxycyclohexanecarboxylic acid, as would be predicted by a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory).

Table 1: Predicted Relative Energies of 3-Ethoxycyclohexanecarboxylic acid Conformers.

| Isomer | Conformation | Relative Energy (kcal/mol) | Predicted Equilibrium Population (298 K) |

|---|---|---|---|

| cis | Diequatorial | 0.00 (Reference) | >99% |

| cis | Diaxial | +5.8 | <1% |

| trans | Equatorial COOH, Axial OEt | +1.9 | ~5% |

| trans | Axial COOH, Equatorial OEt | +1.5 | ~8% |

Note: Data are illustrative and based on typical A-values for similar substituents. The ethoxy group is generally considered bulkier than the carboxylic acid group.

Elucidation of Reaction Mechanisms via Computational Methods

Computational chemistry provides powerful tools for investigating the detailed mechanisms of chemical reactions, moving beyond static pictures of reactants and products to explore the high-energy transition states that govern reaction rates and outcomes. mit.edulibretexts.org

Transition State Locating and Intrinsic Reaction Coordinate Analysis

To study a reaction involving 3-ethoxycyclohexanecarboxylic acid, such as an acid-catalyzed intramolecular esterification to form a lactone, computational methods are used to locate the transition state (TS) on the potential energy surface. nih.gov A transition state is a first-order saddle point, representing a maximum along the reaction coordinate but a minimum in all other degrees of freedom. mit.edulibretexts.org Locating this structure is a critical step in understanding the reaction mechanism. acs.orgscilit.com

Once a candidate TS structure is found, it must be validated. This is done by performing a vibrational frequency calculation. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate (e.g., the breaking and forming of bonds). libretexts.orgrsc.org

To confirm that the located TS connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) analysis is performed. scm.comprotheragen.aiuni-muenchen.de The IRC calculation maps the minimum energy reaction pathway downhill from the transition state in both the forward and reverse directions. scm.comuni-muenchen.derowansci.com A successful IRC calculation will terminate at the optimized geometries of the reactant and product, thus verifying the connection. protheragen.aifaccts.de

Prediction of Reaction Energetics and Selectivity

For reactions with multiple possible pathways, such as those leading to different stereoisomers, computational chemistry can predict selectivity. By calculating the activation energies for each competing pathway, the kinetically favored product can be identified as the one formed via the lowest-energy transition state. sumitomo-chem.co.jp

Consider a hypothetical dehydration reaction of 3-ethoxycyclohexanecarboxylic acid. Computational methods could be used to compare the energetics of pathways leading to different isomeric alkene products.

Table 2: Hypothetical Reaction Energetics for a Dehydration Reaction.

| Parameter | Pathway A (Zaitsev Product) | Pathway B (Hofmann Product) |

|---|---|---|

| Activation Energy (ΔG‡, kcal/mol) | +35.2 | +38.1 |

| Reaction Energy (ΔGrxn, kcal/mol) | -4.5 | -2.1 |

| Predicted Selectivity | Kinetically and Thermodynamically Favored | Minor Product |

Note: Data are illustrative and represent a typical scenario where the more substituted alkene (Zaitsev) is the favored product.

Spectroscopic Property Prediction for Advanced Characterization

While basic spectroscopic methods like ¹H and ¹³C NMR are used for routine identification, computational methods allow for the prediction of spectroscopic properties with high accuracy, aiding in the advanced characterization of complex molecules and the differentiation of subtle isomeric or conformational differences. researchgate.netnih.gov

For 3-ethoxycyclohexanecarboxylic acid, DFT calculations using methods like the Gauge-Independent Atomic Orbital (GIAO) method can predict NMR chemical shifts. nih.govruc.dk These predictions are particularly valuable for distinguishing between the various conformers (e.g., diequatorial vs. diaxial). The chemical shift of a proton or carbon nucleus is highly sensitive to its local electronic environment, which changes significantly between an axial and an equatorial position. By comparing calculated shifts for each possible conformer with experimental data, the predominant conformation in solution can be determined. acs.orgnih.gov

Furthermore, computational methods can predict spin-spin coupling constants (J-couplings), which provide information about the dihedral angles between adjacent protons through the Karplus relationship. This can be a powerful tool for confirming the stereochemical relationships and fine details of the molecule's three-dimensional structure.

Table 3: Predicted vs. Hypothetical Experimental ¹³C NMR Chemical Shifts (ppm) for the Diequatorial Conformer of cis-3-Ethoxycyclohexanecarboxylic acid.

| Carbon Atom | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |

|---|---|---|

| C=O (Carboxyl) | 178.5 | 179.2 |

| C1 (CH-COOH) | 43.1 | 43.8 |

| C3 (CH-OEt) | 75.4 | 76.0 |

| CH₂ (Ethoxy) | 64.2 | 64.9 |

| CH₃ (Ethoxy) | 15.3 | 15.8 |

Beyond NMR, computational chemistry can predict vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectroscopy. This is useful for studying specific molecular features, such as the O-H stretching frequency of the carboxylic acid, which can shift depending on the presence and strength of intramolecular hydrogen bonding with the nearby ethoxy group.

Advanced Analytical Methodologies for 3 Ethoxycyclohexanecarboxylicacid in Research

Chromatographic Separations and Method Development

Chromatographic techniques are fundamental to the isolation and quantification of 3-Ethoxycyclohexanecarboxylic acid, particularly in the context of reaction monitoring and chiral analysis. The development of robust and efficient separation methods is a critical first step in many research endeavors.

Development of Chiral Separation Techniques

The presence of a chiral center in 3-Ethoxycyclohexanecarboxylic acid makes the separation of its enantiomers a crucial aspect of its analysis, especially in stereoselective synthesis or biological studies. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is the most common and effective approach for this purpose. The selection of the appropriate CSP and mobile phase is paramount for achieving baseline separation of the enantiomers.

Commonly used CSPs for the separation of chiral carboxylic acids include those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) carbamates and benzoates), macrocyclic antibiotics (e.g., teicoplanin), and Pirkle-type phases. The choice of mobile phase, typically a mixture of a nonpolar organic solvent like hexane (B92381) or heptane (B126788) with a more polar alcohol modifier such as isopropanol (B130326) or ethanol (B145695), and often a small amount of an acidic additive like trifluoroacetic acid (TFA), is optimized to fine-tune the retention and resolution of the enantiomers.

Table 1: Illustrative Chiral HPLC Method Parameters for a Substituted Cyclohexanecarboxylic Acid Analog

| Parameter | Condition |

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane/Isopropanol/TFA (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Advanced GC-MS and LC-MS Methodologies for Reaction Monitoring

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for monitoring the progress of reactions involving 3-Ethoxycyclohexanecarboxylic acid. These techniques allow for the rapid identification and quantification of reactants, intermediates, products, and byproducts.

For GC-MS analysis, derivatization of the carboxylic acid group is often necessary to increase its volatility and thermal stability. Common derivatizing agents include diazomethane (B1218177) to form the methyl ester or silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the trimethylsilyl (B98337) ester. The resulting derivatives can be readily separated on a nonpolar or medium-polarity capillary column and identified by their characteristic mass spectra.

LC-MS is particularly well-suited for the direct analysis of 3-Ethoxycyclohexanecarboxylic acid without the need for derivatization. Reversed-phase chromatography, using a C18 or C8 column with a mobile phase of acetonitrile (B52724) or methanol (B129727) and water (often with formic acid or ammonium (B1175870) acetate (B1210297) as an additive to improve peak shape and ionization efficiency), is a common approach. Electrospray ionization (ESI) in negative ion mode is typically employed for the detection of the deprotonated molecule [M-H]⁻.

Table 2: Example LC-MS Parameters for Reaction Monitoring

| Parameter | Condition |

| Column | Agilent Zorbax SB-C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 min |

| Flow Rate | 0.8 mL/min |

| Ionization Mode | ESI Negative |

| Scan Range | m/z 50-500 |

Two-Dimensional Chromatography Applications

For highly complex samples where one-dimensional chromatography may not provide sufficient resolution, two-dimensional chromatography (2D-LC or 2D-GC) offers significantly enhanced separation power. In a comprehensive 2D-LC system, the entire effluent from the first dimension column is transferred to a second, orthogonal column for further separation. For instance, a chiral separation could be performed in the first dimension, followed by a reversed-phase separation in the second dimension to resolve the enantiomers from other matrix components. This approach is particularly valuable in metabolomics or impurity profiling studies.

High-Resolution Spectroscopic Techniques for Structural Elucidation and Purity Assessment in Research

While basic spectroscopic methods provide fundamental structural information, advanced techniques are necessary for unambiguous structure elucidation, stereochemical assignment, and detailed mechanistic investigations in a research context.

Advanced NMR Spectroscopy (e.g., 2D NMR, solid-state NMR for complex structures)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation. Beyond simple one-dimensional ¹H and ¹³C NMR, a suite of two-dimensional (2D) NMR experiments is essential for the complete assignment of the complex spin systems in 3-Ethoxycyclohexanecarboxylic acid.

COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling correlations, mapping out the connectivity of protons within the cyclohexane (B81311) ring and the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular skeleton, including the connection between the ethoxy group and the cyclohexane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is invaluable for determining the relative stereochemistry of the substituents on the cyclohexane ring (i.e., cis vs. trans isomers).

For studying the compound in its solid state, such as in polymorphic or crystalline forms, solid-state NMR (ssNMR) can provide unique insights into the molecular conformation and packing in the crystal lattice.

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Insights

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements (typically to within 5 ppm), which allows for the determination of the elemental composition of 3-Ethoxycyclohexanecarboxylic acid and its fragments. This capability is instrumental in confirming the identity of the compound and in elucidating reaction mechanisms.

By analyzing the accurate masses of fragment ions produced in the mass spectrometer (e.g., through collision-induced dissociation in an MS/MS experiment), researchers can deduce the fragmentation pathways. This information can be used to distinguish between isomers and to gain a deeper understanding of the molecule's structure and stability. For example, the characteristic loss of an ethoxy radical or an ethylene (B1197577) molecule from the molecular ion can be precisely monitored, providing evidence for the presence and location of the ethoxy group.

Table 3: Theoretical HRMS Fragmentation Data for 3-Ethoxycyclohexanecarboxylic acid ([C₉H₁₆O₃-H]⁻)

| Precursor Ion (m/z) | Fragment Ion | Theoretical m/z |

| 171.1027 | [M-H-C₂H₄]⁻ | 143.0714 |

| 171.1027 | [M-H-C₂H₅O•]⁻ | 126.0686 |

| 171.1027 | [M-H-CO₂]⁻ | 127.1441 |

This level of detail from HRMS is invaluable for confirming the outcomes of chemical reactions and for studying the degradation pathways of the compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Complex Systems

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the qualitative analysis of molecular structures by identifying the functional groups present. For a molecule such as 3-Ethoxycyclohexanecarboxylic acid, these techniques provide a characteristic spectral fingerprint based on the vibrational modes of its constituent parts: the carboxylic acid group, the ether linkage, and the cyclohexane ring. In complex research systems, analyzing these spectra allows for the confirmation of the compound's identity and the study of its interactions.

The infrared spectrum is typically dominated by strong absorptions corresponding to changes in the dipole moment of vibrating bonds. For 3-Ethoxycyclohexanecarboxylic acid, the most prominent features would include a very broad absorption band for the O-H stretch of the carboxylic acid, usually found in the 2500-3300 cm⁻¹ region, and a sharp, intense absorption for the carbonyl (C=O) stretch between 1700-1725 cm⁻¹. The presence of an ether group would be confirmed by a C-O-C stretching vibration, typically appearing in the 1070-1150 cm⁻¹ region. aip.orgaip.org

Raman spectroscopy, which detects vibrations that cause a change in polarizability, offers complementary information. While the O-H stretch is typically weak in Raman, the C=O stretch provides a moderately strong band. The C-O-C ether linkage also shows characteristic bands in the Raman spectrum. aip.orgchemicalbook.com The cyclohexane ring structure contributes a series of complex bands in both IR and Raman spectra, including C-H stretching vibrations just below 3000 cm⁻¹ and various bending and rocking modes in the fingerprint region (below 1500 cm⁻¹). chemicalbook.comnih.gov

In complex matrices, identifying 3-Ethoxycyclohexanecarboxylic acid requires careful analysis of these characteristic group frequencies. Overlaps can occur, for instance, between the C-O stretch of the carboxylic acid and the C-O-C stretch of the ether. However, the combination of the highly characteristic broad O-H and sharp C=O bands in the IR spectrum provides a strong basis for identification. chemicalbook.comspectrabase.com

Table 1: Characteristic Vibrational Frequencies for 3-Ethoxycyclohexanecarboxylic acid Functional Groups Data is based on analogous compounds like cyclohexanecarboxylic acid and diethyl ether.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Type |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (very broad) | IR |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 | IR (strong), Raman (moderate) |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 | IR, Raman |

| Ether | C-O-C Asymmetric Stretch | 1070 - 1150 | IR (strong), Raman |

| Alkane (Cyclohexane) | C-H Stretch | 2850 - 2960 | IR, Raman (strong) |